3-(Diphenylphosphoryl)cyclohexan-1-one
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Overview
Description
3-(Diphenylphosphoryl)cyclohexanone is an organic compound with the molecular formula C18H19O2P. It is a derivative of cyclohexanone, where a diphenylphosphoryl group is attached to the third carbon of the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Cyclohexanone+Diphenylphosphoryl chlorideBase3-(Diphenylphosphoryl)cyclohexanone
Industrial Production Methods
Industrial production methods for 3-(Diphenylphosphoryl)cyclohexanone are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Diphenylphosphoryl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)cyclohexanone involves its interaction with molecular targets through its diphenylphosphoryl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the diphenylphosphoryl group.
Diphenylphosphine oxide: Contains the diphenylphosphoryl group but lacks the cyclohexanone structure.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
3-(Diphenylphosphoryl)cyclohexanone is unique due to the presence of both the cyclohexanone ring and the diphenylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89358-47-4 |
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Molecular Formula |
C18H19O2P |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-diphenylphosphorylcyclohexan-1-one |
InChI |
InChI=1S/C18H19O2P/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-14H2 |
InChI Key |
AMCKLESLKUEHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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